3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzothiazole core, a piperazine ring, and a fluoropyrimidine moiety, making it a unique structure with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves a multi-step procedureThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its antipsychotic and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects. Additionally, it may inhibit certain enzymes or receptors involved in bacterial and fungal growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the fluoropyrimidine group.
2-(Pyridin-2-yl)-1,2-benzothiazole: Contains a pyridine ring instead of the piperazine and fluoropyrimidine groups.
Uniqueness
The uniqueness of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione lies in its combination of the benzothiazole core, piperazine ring, and fluoropyrimidine moiety. This unique structure imparts a diverse range of biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c16-11-9-17-15(18-10-11)21-7-5-20(6-8-21)14-12-3-1-2-4-13(12)24(22,23)19-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFVEKFFCNFTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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